Balanced SERT/NET Binding Affinity Ratio in Rat Cortex: 071031B vs. Duloxetine
In radioligand binding assays performed on rat cortical tissue, 071031B inhibited [3H]citalopram binding to SERT with Ki = 2.68 ± 0.35 nM and [3H]nisoxetine binding to NET with Ki = 1.09 ± 0.73 nM, yielding a SERT/NET Ki ratio of ~2.5:1 [1]. Under the same experimental conditions, duloxetine exhibited a SERT Ki of 1.58 ± 0.48 nM; the NET Ki for duloxetine was reported to be less potent, resulting in a less balanced SERT‑vs‑NET binding profile [1]. The closer‑to‑unity ratio for 071031B indicates that it achieves near‑equal engagement of both monoamine transporters at therapeutic concentrations, a property linked to enhanced antidepressant efficacy in SNRI pharmacology.
| Evidence Dimension | SERT and NET binding affinity (Ki) in rat cortex |
|---|---|
| Target Compound Data | SERT Ki = 2.68 ± 0.35 nM; NET Ki = 1.09 ± 0.73 nM; SERT/NET ratio ≈ 2.5:1 |
| Comparator Or Baseline | Duloxetine: SERT Ki = 1.58 ± 0.48 nM; NET Ki (not fully reported but less potent than SERT); SERT/NET ratio > 1 |
| Quantified Difference | 071031B NET affinity is higher relative to SERT, yielding a more balanced SERT/NET ratio; duloxetine shows preferential SERT binding |
| Conditions | Rat cerebral cortex homogenate; [3H]citalopram (SERT) and [3H]nisoxetine (NET) radioligand binding assays (Eur Neuropsychopharmacol 2013, Table 3) |
Why This Matters
A balanced SERT/NET inhibition profile is associated with superior antidepressant efficacy across a broader symptom spectrum; procurement decisions for SNRI‑focused research should prioritize compounds with documented transporter balance.
- [1] Xue R, Jin ZL, Chen HX, Yuan L, He XH, Zhang YP, Meng YG, Xu JP, Zheng JQ, Zhong BH, Li YF, Zhang YZ. Antidepressant‑like effects of 071031B, a novel serotonin and norepinephrine reuptake inhibitor. Eur Neuropsychopharmacol. 2013 Jul;23(7):728‑41. doi:10.1016/j.euroneuro.2012.06.001. View Source
